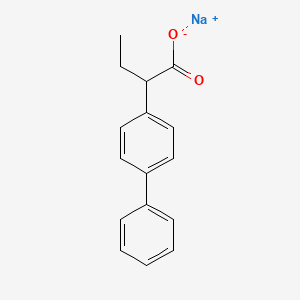

Lyosol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10265-80-2 |

|---|---|

Molecular Formula |

C16H15NaO2 |

Molecular Weight |

262.2838 |

IUPAC Name |

sodium;2-(4-phenylphenyl)butanoate |

InChI |

InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |

InChI Key |

OLGONLPBKFPQNS-UHFFFAOYSA-M |

SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xenbucin sodium; Lyosol. |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Active Ingredients in Lysol for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core active ingredients found in various Lysol brand products. The information presented is intended for a scientific audience to support research and development activities. This document outlines the mechanisms of action, summarizes quantitative efficacy data, and describes relevant experimental protocols for the primary antimicrobial agents utilized in Lysol formulations.

Core Active Ingredients in Lysol Formulations

Lysol products utilize a range of active ingredients, with formulations varying by product type and intended application. The most prevalent antimicrobial agents are:

-

Quaternary Ammonium Compounds (QACs): A significant number of Lysol products incorporate QACs, with Benzalkonium Chloride (also known as alkyldimethylbenzylammonium chloride or ADBAC) being a primary example.[1][2][3][4][5] Other QACs, such as didecyldimethylammonium chloride and dimethyl benzyl ammonium chloride, are also used.[1]

-

Hydrogen Peroxide: Notably, the Lysol "Power and Free" product line utilizes hydrogen peroxide as its active ingredient.[1][2][3]

-

Alcohols: Ethanol and isopropyl alcohol are key active ingredients in many Lysol disinfectant sprays and wipes, often acting as sanitizers.[1][3]

-

Phenolic Compounds: Historically, Lysol formulations contained phenolic compounds such as p-chloro-o-benzylphenol and o-phenylphenol.[1][6]

Quaternary Ammonium Compounds (QACs)

Mechanism of Action

Quaternary ammonium compounds are cationic surfactants that exert their antimicrobial effect primarily through the disruption of microbial cell membranes.[7][8][9][10][11] The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[9][12][13] This interaction leads to the following events:

-

Adsorption and Penetration: The QAC molecules adsorb to the cell surface and penetrate the cell wall.[7]

-

Membrane Disruption: The hydrophobic alkyl chains of the QACs embed within the lipid bilayer, disrupting its integrity and fluidity.[7][9][11] This leads to increased membrane permeability.[9][11]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight intracellular components, such as ions, ATP, and nucleic acids.[7][9][10][11]

-

Protein Denaturation and Enzyme Inhibition: QACs can also denature essential cellular proteins and inhibit enzymatic activity, further contributing to cell death.[8][9][11][12]

-

Cell Lysis: Ultimately, the extensive damage to the cell membrane and intracellular components leads to cell lysis.[7][8]

The biocidal activity of QACs is influenced by the length of their alkyl chains, with C12-C14 derivatives often showing the greatest efficacy.[5][10][11]

Signaling Pathways and Cellular Interactions

The interaction of QACs with the cell membrane is the primary signaling event leading to microbial death. A simplified representation of this pathway is illustrated below.

Caption: QAC antimicrobial mechanism of action.

Quantitative Data on Efficacy

| Active Ingredient | Target Organism | Efficacy | Contact Time | Reference |

| Lysol Disinfectant Spray | Viruses | >99.99% reduction | 3 to 10 minutes | [14] |

| Lysol Disinfectant Products | SARS-CoV-2 | 99.9% effective | 5 minutes | [15] |

| Quaternary Ammonium Compounds | Bacteria, Enveloped Viruses | High efficacy | Varies by product | [12][13][16] |

| Lysol Disinfectant | Poliovirus | >3 log10 reduction | 30 seconds and 5 minutes | [17] |

Experimental Protocols

Quantitative Suspension Test for Bactericidal Activity

This protocol is a standard method to evaluate the efficacy of liquid disinfectants against bacteria.

-

Preparation of Bacterial Suspension:

-

Culture a target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium to a concentration of approximately 10⁸ CFU/mL.

-

Centrifuge the culture, wash the pellet with a sterile saline solution, and resuspend to the desired concentration.

-

-

Test Procedure:

-

Add 0.1 mL of the bacterial suspension to 9.9 mL of the disinfectant solution at the desired concentration.

-

At specified contact times (e.g., 30 seconds, 1 minute, 5 minutes), transfer 1 mL of the mixture to a neutralizer solution to inactivate the disinfectant.

-

-

Quantification of Survivors:

-

Perform serial dilutions of the neutralized sample.

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates and count the number of colonies to determine the concentration of surviving bacteria (CFU/mL).

-

-

Calculation of Log Reduction:

-

Calculate the log reduction in bacterial count compared to a control (bacterial suspension in saline without disinfectant).

-

Hydrogen Peroxide

Mechanism of Action

Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent that exerts its antimicrobial effect through the production of destructive hydroxyl free radicals.[18] These free radicals can attack and damage essential cellular components.[18] The primary mechanisms include:

-

Oxidative Damage to Cell Membranes: Hydroxyl radicals attack membrane lipids, leading to lipid peroxidation and disruption of the cell membrane.[18][19]

-

DNA and Protein Damage: Free radicals can also cause damage to DNA and proteins, impairing cellular function and replication.[18][20]

-

Disruption of Cell Walls: The oxidative effect of hydrogen peroxide can disrupt the cell walls of microorganisms.[19][20]

While many aerobic organisms produce catalase to break down hydrogen peroxide, the high concentrations used in disinfectants overwhelm these cellular defenses.[18]

Signaling Pathways in Oxidative Stress

Hydrogen peroxide is also a known signaling molecule involved in cellular redox signaling.[21][22][23][24] At low, physiological concentrations, it can act as a second messenger. However, at the high concentrations found in disinfectants, it induces a state of severe oxidative stress, leading to cell death.

Caption: Hydrogen peroxide-induced oxidative stress pathway.

Quantitative Data on Efficacy

| Active Ingredient | Concentration | Target Organism | Efficacy | Contact Time | Reference |

| Hydrogen Peroxide | 0.5% | Bacteria, Viruses | Bactericidal, Virucidal | 1 minute | [18] |

| Hydrogen Peroxide | 0.5% | Mycobacteria, Fungi | Mycobactericidal, Fungicidal | 5 minutes | [18] |

| Hydrogen Peroxide | 3% | Rhinovirus | Inactivation | 6-8 minutes | [18] |

Experimental Protocols

Virucidal Efficacy Assay (ASTM E1053)

This protocol is used to evaluate the effectiveness of a disinfectant against viruses on hard, non-porous surfaces.

-

Preparation of Virus Stock:

-

Propagate a high-titer stock of the target virus in a suitable host cell line.

-

Harvest and purify the virus, and determine its titer (e.g., TCID₅₀/mL or PFU/mL).

-

-

Test Surface Inoculation:

-

Apply a thin film of the virus stock onto sterile carriers (e.g., glass or stainless steel disks) and allow it to dry.

-

-

Disinfectant Application:

-

Apply the hydrogen peroxide-based disinfectant to the dried virus film on the carrier.

-

Allow the disinfectant to remain in contact for the specified time.

-

-

Virus Elution and Neutralization:

-

Elute the virus from the carrier using a cell culture medium containing a neutralizer.

-

-

Virus Titer Determination:

-

Perform serial dilutions of the eluted virus and inoculate them onto a susceptible cell line.

-

Incubate and observe for cytopathic effects (CPE) or plaque formation to determine the post-treatment virus titer.

-

-

Calculation of Log Reduction:

-

Compare the post-treatment virus titer to that of a control carrier treated with a placebo (e.g., sterile water) to calculate the log reduction.

-

Alcohols (Ethanol and Isopropyl Alcohol)

Mechanism of Action

Alcohols, primarily ethanol and isopropyl alcohol, are broad-spectrum antimicrobial agents that act through the denaturation of proteins.[18][25][26][27][28][29][30] The presence of water is crucial for this mechanism, as it facilitates the denaturation process.[18][30][31] The optimal bactericidal concentration is typically between 60% and 90%.[18][26][27][31] The key mechanisms are:

-

Protein Denaturation: Alcohols disrupt the hydrogen bonds and hydrophobic interactions within protein structures, leading to their denaturation and loss of function.[25] This affects both structural proteins and enzymes.

-

Membrane Disruption: Alcohols can also disrupt the lipid bilayer of microbial cell membranes, increasing their permeability and causing the leakage of intracellular components.[25][29]

-

Dehydration: Alcohols have a dehydrating effect on cells, which contributes to their antimicrobial activity.[25][28]

Experimental Workflow for Efficacy Testing

Caption: Experimental workflow for alcohol disinfectant efficacy.

Quantitative Data on Efficacy

| Active Ingredient | Concentration | Target Organism | Efficacy | Contact Time | Reference |

| Ethanol | 70% | Cryptococcus neoformans (tissue phase) | Disinfection | <1 minute | [18] |

| Ethanol | 95% | M. tuberculosis | Killed | 15 seconds | [18] |

| Ethanol | 60-80% | Lipophilic viruses (e.g., Herpes, Influenza) | Potent virucidal agent | Varies | [27][31] |

| Isopropyl Alcohol | 20% | Acanthamoeba culbertsoni cysts | Effective in killing | Varies | [18] |

Experimental Protocols

Surface Time-Kill Test (ASTM E2315)

This method is used to assess the rate of antimicrobial activity of a disinfectant on a surface.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism.

-

-

Inoculation of Carriers:

-

Inoculate sterile carriers (e.g., glass slides) with a known volume of the microbial suspension and allow them to dry.

-

-

Application of Disinfectant:

-

Apply the alcohol-based disinfectant to the inoculated carriers.

-

-

Sampling at Time Points:

-

At predetermined time intervals (e.g., 15, 30, 60 seconds), transfer individual carriers to a neutralizing broth.

-

-

Enumeration of Survivors:

-

Plate serial dilutions of the neutralized samples to determine the number of viable microorganisms.

-

-

Data Analysis:

-

Plot the log number of survivors against time to determine the kill rate.

-

References

- 1. Lysol - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. What's the active ingredient in Lysol? (Crisp Linen Disinfectant Spray, For Nonporous Surface, Kitchen, Bathroom, Hard Surface, 12.50 oz (0.78 lb), Crisp Linen Scent, Recommended For: Spot Remover, Disinfectant, Anti-bacterial, CFC-free) [ontimesupplies.com]

- 5. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 9. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 10. atamankimya.com [atamankimya.com]

- 11. nbinno.com [nbinno.com]

- 12. study.com [study.com]

- 13. cleaninginstitute.org [cleaninginstitute.org]

- 14. researchgate.net [researchgate.net]

- 15. philstar.com [philstar.com]

- 16. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial Activity of Home Disinfectants and Natural Products Against Potential Human Pathogens | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]

- 18. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 19. What is the mechanism of Hydrogen Peroxide? [synapse.patsnap.com]

- 20. phonesoap.com [phonesoap.com]

- 21. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydrogen Peroxide Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. getlabtest.com [getlabtest.com]

- 27. maxill.com [maxill.com]

- 28. The Science Behind Isopropyl Alcohol: How it Works and Why it’s Effective › Best Chemical Supplier in Southeast Asia [mffchem.com]

- 29. What is the mechanism of Isopropyl Alcohol? [synapse.patsnap.com]

- 30. Why are alcohols more effective in a 70% solution than in a 100% ... | Study Prep in Pearson+ [pearson.com]

- 31. cleanroom.contecinc.com [cleanroom.contecinc.com]

A Historical and Technical Guide to Cresol-Based Disinfectants in Scientific Literature

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol-based disinfectants, derived from coal tar or petroleum, have a long and significant history in the annals of antiseptic and disinfectant development.[1] Comprising three isomers—ortho-, meta-, and para-cresol—these phenolic compounds were among the earliest and most widely used germicides, playing a crucial role in public health and medical hygiene.[1] Their prominence in the scientific literature of the late 19th and early 20th centuries reflects the burgeoning understanding of microbiology and the urgent need for effective agents to combat infectious diseases. This technical guide provides a comprehensive overview of the history, efficacy, and mechanism of action of cresol-based disinfectants as documented in scientific literature, with a focus on quantitative data and experimental methodologies.

Historical Context: The Rise of Phenolic Disinfectants

The use of cresol as a disinfectant is intrinsically linked to the pioneering work of Joseph Lister, who, in the 1880s, utilized carbolic acid (phenol) for surgical antisepsis.[2] This marked a turning point in medicine, demonstrating the efficacy of chemical agents in preventing infections. Cresols, being methylphenols, were recognized as potent germicides, often exhibiting greater antimicrobial activity than phenol itself.[3] A well-known commercial example of a cresol-based disinfectant from this era is the original formulation of Lysol, introduced in 1889 to combat a cholera epidemic in Germany.[4]

The widespread use of cresol and other disinfectants necessitated standardized methods for evaluating their efficacy. This led to the development of the phenol coefficient, a measure of a disinfectant's bactericidal activity in relation to phenol.[1] The Rideal-Walker method, introduced in 1903, and the subsequent Chick-Martin test (1908), which incorporated the presence of organic matter, became the standard assays for quantifying the potency of disinfectants for many decades.[1][5]

Quantitative Efficacy of Cresol-Based Disinfectants

The scientific literature of the early 20th century contains valuable quantitative data on the efficacy of cresol-based disinfectants, primarily in the form of phenol coefficients. These coefficients provided a standardized metric for comparing the germicidal activity of different formulations.

| Disinfectant | Test Condition | Phenol Coefficient | Test Organism | Year of Data | Reference |

| Cresol | Without Organic Matter | 2.90 | Salmonella typhi (presumed) | 1913 | [3] |

| Cresol | With Organic Matter | 1.75 | Salmonella typhi (presumed) | 1913 | [3] |

| Compound Solution of Cresol | Without Organic Matter | 3.00 | Salmonella typhi (presumed) | 1913 | [3] |

| Compound Solution of Cresol | With Organic Matter | 1.87 | Salmonella typhi (presumed) | 1913 | [3] |

| Lysol | Not Specified | 1.0 | Staphylococcus aureus | 2020 (study of historical-type formulation) | [6] |

While historical data is often presented as phenol coefficients, more recent studies on cresol derivatives provide data in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Disinfectant | Test Organism | MIC (μg/mL) | MBC (μg/mL) | Year of Data | Reference |

| Chlorocresol Nanoemulsion | Staphylococcus aureus | 100 | 200 | 2021 | [7][8] |

Mechanism of Action

The primary mechanism of action for cresol and other phenolic disinfectants is the disruption of the bacterial cell membrane.[9][10] This action is not based on a complex signaling pathway but rather a direct physicochemical interaction with the cell envelope. The lipophilic nature of cresol allows it to partition into the lipid-rich cell membrane, leading to a loss of its structural integrity and function.[4]

The key events in the mechanism of action are:

-

Adsorption and Penetration: Cresol molecules adsorb to the surface of the bacterial cell and penetrate the cell wall.

-

Membrane Disruption: The accumulation of cresol within the cytoplasmic membrane disrupts the lipid bilayer, increasing its permeability.

-

Leakage of Intracellular Contents: The compromised membrane allows for the leakage of essential low molecular weight cytoplasmic constituents, such as potassium ions, phosphates, and ATP.[11]

-

Enzyme Inactivation and Protein Denaturation: At higher concentrations, cresol can cause the coagulation of cytoplasmic proteins and inactivate essential enzymes.

-

Cell Death: The cumulative effect of membrane damage, loss of essential molecules, and protein denaturation leads to bacterial cell death.

References

- 1. Phenol coefficient - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rideal–Walker coefficient - Wikipedia [en.wikipedia.org]

- 6. Comparision of disinfectant by phenol coeficient method [wisdomlib.org]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. The study on bactericidal effect and ultrastructural alterations of chlorocresol nanoemulsion disinfectant against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cresol - Wikipedia [en.wikipedia.org]

- 11. Membrane damage to bacteria caused by single and combined biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Virucidal Properties of Lysol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the virucidal properties of Lysol brand disinfectants. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key methodologies.

Core Active Ingredients and Mechanisms of Action

Lysol brand disinfectants employ a multi-pronged approach to viral inactivation, primarily through a combination of active ingredients that disrupt the structural integrity of viruses. The most common virucidal agents in Lysol formulations include quaternary ammonium compounds (quats), ethanol, and phenolic compounds.

-

Quaternary Ammonium Compounds (e.g., Benzalkonium Chloride): These cationic surfactants target the lipid envelope of enveloped viruses. The positively charged nitrogen atom in the quat molecule interacts with the negatively charged phospholipids in the viral envelope, leading to its disruption and subsequent inactivation of the virus. For non-enveloped viruses, the mechanism is thought to involve interaction with the viral capsid proteins, leading to denaturation and loss of infectivity.

-

Ethanol: This alcohol-based disinfectant works by denaturing the proteins that make up the viral capsid and envelope. This disruption of the viral structure renders the virus incapable of attaching to and infecting host cells. Ethanol is effective against a broad spectrum of viruses, particularly when used at sufficient concentrations.

-

Phenolic Compounds (e.g., p-chloro-m-xylenol): These compounds inactivate viruses by disrupting the viral envelope and denaturing viral proteins and nucleic acids. Their efficacy can vary depending on the specific phenolic compound and the type of virus.

Quantitative Data on Virucidal Efficacy

| Lysol Product Formulation | Virus | Test Method | Contact Time | Log Reduction | Citation |

| Lysol Disinfectant Spray | SARS-CoV-2 | ASTM E1053 | 2 minutes | >99.9% efficacy | [1][2] |

| Lysol Disinfectant Spray | Rotavirus (CJN strain) | Surface-to-human transmission model | Not Specified | >5 log10 | [3][4] |

| Lysol Disinfectant Spray | Adenovirus Type 8 | ASTM E1053 (modified) | 1 minute | >3 log10 | [5] |

| Lysol Disinfectant Spray | Poliovirus | Quantitative Suspension Test | 30 seconds & 5 minutes | >3 log10 | [6] |

| Lysol Laundry Sanitizer (PCMX-based) | SARS-CoV-2 | EN 14476 | 15 minutes | ≥ 4 log10 | [7] |

| Lysol Laundry Sanitizer (QAC-based) | SARS-CoV-2 | EN 14476 | 15 minutes | ≥ 4 log10 | [7] |

| Lysol Laundry Sanitizer (PCMX-based) | Human Coronavirus 229E | EN 14476 | 15 minutes | ≥ 4 log10 | [7] |

| Lysol Laundry Sanitizer (QAC-based) | Human Coronavirus 229E | EN 14476 | 15 minutes | ≥ 4 log10 | [7] |

| Lysol Laundry Sanitizer | Influenza A (H1N1) | ASTM E1053 | 5 minutes | ≥ 4 log10 | [7] |

| Lysol Laundry Sanitizer | Influenza B | ASTM E1053 | 5 minutes | ≥ 4 log10 | [7] |

| Active Ingredient (in Lysol Formulations) | Virus | Test Method | Contact Time | Log Reduction | Citation |

| Ethyl alcohol, p-chloro-m-xylenol, Salicylic acid, Quaternary ammonium compounds | SARS-CoV-2 | ASTM International and EN standards | 1 to 5 minutes | ≥3.0 to ≥4.7 log10 | [8] |

| Quaternary Ammonium Compound & 79.6% Ethanol | Adenovirus Type 8 | Disk-based quantitative carrier test | 1 minute | Effective Germicide | [5] |

Detailed Experimental Protocols

The virucidal efficacy of Lysol products is rigorously evaluated using standardized testing methodologies. The two most prominent protocols are the ASTM E1053 for surface disinfection and the EN 14476 for suspension tests.

ASTM E1053: Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces

This method evaluates the efficacy of disinfectants on hard, non-porous surfaces.

Key Methodological Steps:

-

Virus Preparation: A high-titer stock of the test virus is prepared in a suitable cell culture medium.

-

Carrier Inoculation: A sterile carrier (typically a glass petri dish) is inoculated with a standardized volume of the virus suspension.

-

Drying of Inoculum: The inoculated carrier is allowed to dry under controlled temperature and humidity to create a dried viral film.

-

Disinfectant Application: The Lysol product is applied to the dried viral film according to the manufacturer's instructions (e.g., sprayed for a specific duration, or a liquid is applied directly).

-

Contact Time: The disinfectant is allowed to remain in contact with the dried virus for a specified period.

-

Neutralization: The antimicrobial action of the disinfectant is stopped by adding a validated neutralizer.

-

Virus Elution and Titration: The remaining virus is eluted from the carrier surface and serially diluted. The viral titer is then determined using a suitable cell culture-based assay (e.g., TCID50 - 50% Tissue Culture Infective Dose).

-

Calculation of Log Reduction: The log reduction in viral titer is calculated by comparing the titer of the virus recovered from the disinfectant-treated carriers to that of the untreated control carriers. A 3-log10 reduction (99.9%) is typically required for a virucidal claim.[9]

EN 14476: Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area

This European standard is a suspension test used to evaluate the virucidal activity of chemical disinfectants.

Key Methodological Steps:

-

Preparation of Test Suspension: A suspension of the test virus is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate "dirty" or "clean" conditions.

-

Addition of Disinfectant: A specified volume of the Lysol product (at its test concentration) is added to the virus suspension.

-

Contact Time: The mixture is incubated for a defined contact time at a specified temperature.

-

Neutralization: The disinfectant's activity is immediately neutralized by dilution or by adding a specific chemical neutralizer.

-

Determination of Viral Titer: The remaining infectious virus in the mixture is quantified by serial dilution and inoculation onto susceptible host cells. The viral titer is typically determined using a TCID50 assay.

-

Calculation of Log Reduction: The virucidal activity is expressed as the logarithmic reduction in viral titer compared to a control sample without the disinfectant. A ≥ 4-log10 reduction (99.99%) is generally required to pass the test.[10][11]

Signaling Pathways and Logical Relationships

The virucidal action of Lysol's active ingredients can be conceptualized as a cascade of events leading to the inactivation of the virus. The following diagram illustrates the logical relationship of these events.

References

- 1. EPA Approves Lysol Disinfectant Spray For Use Against COVID-19 [prnewswire.com]

- 2. Lysol Disinfectant Approved for Use Against COVID-19: What Else Works [healthline.com]

- 3. Prevention of surface-to-human transmission of rotaviruses by treatment with disinfectant spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of surface-to-human transmission of rotaviruses by treatment with disinfectant spray - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Hospital Germicides against Adenovirus 8, a Common Cause of Epidemic Keratoconjunctivitis in Health Care Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of home disinfectants and natural products against potential human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virucidal efficacy of laundry sanitizers against SARS-CoV-2 and other coronaviruses and influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbicidal actives with virucidal efficacy against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microchemlab.com [microchemlab.com]

- 10. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]

- 11. microbe-investigations.com [microbe-investigations.com]

This in-depth technical guide provides a comprehensive overview of the primary chemical components found in various Lysol brand disinfectant and cleaning products. The information is intended for researchers, scientists, and drug development professionals interested in the chemical composition, mechanisms of action, and relevant testing methodologies for these common antimicrobial formulations.

Core Active Ingredients and Formulations

Lysol products utilize a range of active ingredients to achieve disinfection and cleaning. The choice of active ingredient varies depending on the product's intended use, target surfaces, and desired antimicrobial efficacy. The most prevalent active ingredients across the Lysol product line include quaternary ammonium compounds, alcohols, hydrogen peroxide, and acid- or bleach-based formulations for specialized cleaning tasks.

Quaternary Ammonium Compounds

A primary active ingredient in many Lysol products is benzalkonium chloride, a type of quaternary ammonium compound (QAC).[1][2] QACs are cationic surfactants that disrupt the cellular membranes of microorganisms, leading to cell lysis and death.

Alcohols

Ethanol is a key component in Lysol Disinfectant Sprays, often present in high concentrations.[1][3][4] Alcohols denature the proteins of microbes, providing broad-spectrum antimicrobial activity.

Hydrogen Peroxide

The Lysol "Power and Free" line of products utilizes hydrogen peroxide as its active ingredient.[1] Hydrogen peroxide acts as a powerful oxidizing agent, destroying essential cellular components of microorganisms.

Acids and Bleach

For toilet bowl cleaners, more aggressive chemical agents are employed. Lysol Toilet Bowl Cleaners are available in formulations containing hydrochloric acid for the removal of tough stains like rust and mineral deposits, or sodium hypochlorite (bleach) for its potent disinfecting and whitening properties.[2][5][6][7][8][9][10][11][12][13]

Quantitative Data on Chemical Components

The following tables summarize the quantitative data for the primary active and other key ingredients in various Lysol formulations, as compiled from publicly available data. Concentrations can vary between specific products and scents within the same product line.

Table 1: Lysol Disinfectant Spray

| Component | Concentration (%) | Function |

| Alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl ammonium saccharinate | 0.10 | Active Ingredient (Disinfectant) |

| Ethanol | 30 - 60 | Active Ingredient (Disinfectant), Solvent |

| Butane | 5 - 10 | Propellant |

| Propane | 1 - 5 | Propellant |

Table 2: Lysol Disinfecting Wipes

| Component | Concentration (%) | Function |

| Alkyl (C14 50%, C12 40%, C16 10%) dimethyl benzyl ammonium chloride | ~0.26 | Active Ingredient (Disinfectant) |

| Ethanol | Not specified | Solvent |

Source:[14]

Table 3: Lysol All-Purpose Cleaners

| Component | Concentration (%) | Function |

| Benzalkonium Chloride | Not specified | Active Ingredient (Disinfectant) |

| Hydrogen Peroxide (in "Power and Free" formulations) | Not specified | Active Ingredient (Disinfectant) |

Source:[1]

Table 4: Lysol Toilet Bowl Cleaners

| Formulation Type | Primary Active Ingredient | Concentration (%) | Function |

| Power Toilet Bowl Cleaner | Hydrochloric Acid | 9.5 - 12 | Active Ingredient (Stain Removal, Disinfectant) |

| Toilet Bowl Cleaner with Bleach | Sodium Hypochlorite | 2.0 | Active Ingredient (Disinfectant, Whitening) |

Source:[2][5][6][7][8][9][11][12][13]

Experimental Protocols

The evaluation of disinfectant efficacy and safety involves standardized experimental protocols. Below are methodologies relevant to the chemical components found in Lysol products.

Antimicrobial Efficacy Testing

AOAC Use-Dilution Test (AOAC Official Methods 955.14, 955.15, and 964.02)

This is a standard method for testing the efficacy of disinfectants on hard surfaces.[15][16][17]

-

Principle: Stainless steel cylinders ("carriers") are inoculated with a specific microorganism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa), dried, and then immersed in the disinfectant solution for a specified contact time.

-

Procedure:

-

Carrier Inoculation: Sterile stainless steel penicylinders are immersed in a 48-hour culture of the test organism and then dried.

-

Disinfectant Exposure: The inoculated carriers are individually placed in tubes containing the disinfectant at its use-dilution for the manufacturer-specified contact time.

-

Neutralization and Culture: After exposure, the carriers are transferred to a growth medium containing a neutralizer to inactivate the disinfectant.

-

Incubation and Observation: The tubes are incubated, and the number of tubes showing microbial growth is recorded.

-

-

Acceptance Criteria: For a disinfectant to pass, it must show no growth in a specified number of the tested carriers (e.g., for Salmonella enterica, growth must be observed in ≤1 replicate out of 60 for each of the three product lots tested for initial registration).

Analysis of Quaternary Ammonium Compounds

Titration Method

This method is used to determine the concentration of QACs in disinfectant formulations.[18]

-

Principle: A precipitation titration where the cationic QACs are titrated with an anionic surfactant, such as sodium dodecyl sulfate (SDS).

-

Procedure:

-

A sample of the disinfectant is prepared in a buffered solution.

-

The sample is titrated with a standardized solution of SDS.

-

The endpoint is detected potentiometrically using a surfactant-sensitive electrode.

-

A back-titration method can be used if the direct titration yields a flat or multiple inflection points.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive method for the analysis of QAC residues on surfaces.[19]

-

Principle: The method separates the QACs from a sample extract using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using tandem mass spectrometry.

-

Procedure:

-

Sample Extraction: Residues are extracted from a surface using a suitable solvent like methanol.

-

Chromatographic Separation: The extract is injected into an LC system to separate the different QACs.

-

Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer for detection and quantification.

-

Toxicological Testing

Dermal and Ocular Irritation Testing (OECD Guidelines 404 and 405)

These guidelines provide protocols for assessing the potential of a chemical to cause skin and eye irritation.[20][21]

-

Principle: The test substance is applied to the skin or eye of a test animal (typically a rabbit), and the resulting irritation is scored over a period of time.

-

Procedure (Dermal Irritation):

-

A single dose of the substance is applied to a small area of the animal's skin.

-

The site is observed for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.

-

-

Procedure (Ocular Irritation):

-

A single dose of the substance is instilled into one eye of the animal.

-

The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals.

-

-

Note: In vitro and ex vivo alternatives to animal testing are increasingly used for screening and are recommended to be considered before in vivo testing.[22]

In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake Assay)

These assays are used to assess the toxicity of a substance to cells in culture.[23][24]

-

Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Procedure:

-

Cells are cultured in a 96-well plate and exposed to various concentrations of the test substance.

-

After a set incubation period, the cells are incubated with a neutral red solution.

-

The amount of neutral red retained by the cells is measured spectrophotometrically, which correlates with the number of viable cells.

-

Visualizations

The following diagrams illustrate key concepts related to the chemical components and their evaluation.

Caption: General mechanisms of action for primary active ingredients in Lysol products.

Caption: Simplified workflow for the AOAC Use-Dilution efficacy test.

References

- 1. Lysol - Wikipedia [en.wikipedia.org]

- 2. totalrestroom.com [totalrestroom.com]

- 3. content.oppictures.com [content.oppictures.com]

- 4. Ethanol-based disinfectant sprays drive rapid changes in the chemical composition of indoor air in residential buildings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cleanfreak.com [cleanfreak.com]

- 6. Site Maintenance [officedepot.com]

- 7. americanhotel.com [americanhotel.com]

- 8. brainly.com [brainly.com]

- 9. ewg.org [ewg.org]

- 10. store.cleaningsupplymart.com [store.cleaningsupplymart.com]

- 11. LYSOL® Brand Disinfectant Toilet Bowl Cleaner with Bleach, 24 oz, 9/Carton ; | Action Unlimited Resources [shop.actioncleanup.com]

- 12. rbnainfo.com [rbnainfo.com]

- 13. The Ultimate Guide to Lysol Toilet Bowl Cleaner Ingredients: What’s Inside and Why It Matters - My Toilet Bowl [mytoiletbowl.com]

- 14. quora.com [quora.com]

- 15. microchemlab.com [microchemlab.com]

- 16. accugenlabs.com [accugenlabs.com]

- 17. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]

- 18. xylemanalytics.com [xylemanalytics.com]

- 19. useforesight.io [useforesight.io]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. criver.com [criver.com]

- 23. array.aami.org [array.aami.org]

- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

A Scientific Overview of Lysol's Disinfectant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth scientific overview of the disinfectant properties of Lysol, focusing on its core active ingredients, mechanisms of action, and antimicrobial efficacy. The information presented is intended for a technical audience and is supported by quantitative data from scientific studies and standardized testing protocols.

Core Active Ingredients and Formulations

Lysol products utilize a variety of active ingredients to achieve broad-spectrum antimicrobial activity. The specific formulation can vary depending on the product type (e.g., spray, wipes, liquid cleaner). The primary classes of active ingredients found in Lysol formulations include:

-

Quaternary Ammonium Compounds (QACs): Commonly, this is alkyl dimethyl benzyl ammonium chloride (ADBAC), also known as benzalkonium chloride.[1][2] QACs are cationic surfactants effective against a wide range of bacteria, viruses, and fungi.[2]

-

Phenolic Compounds: Historically, Lysol formulations included phenols such as cresols and p-chloro-o-benzylphenol. These compounds are known for their bactericidal and virucidal properties.

-

Alcohols: Ethanol is often included in Lysol spray formulations, contributing to the disinfectant efficacy, particularly against viruses.

-

Hydrogen Peroxide: Some "Power & Free" lines of Lysol products use hydrogen peroxide as the active ingredient, which acts as a powerful oxidizing agent.

Mechanisms of Antimicrobial Action

The disinfectant properties of Lysol are attributable to the distinct mechanisms of action of its active ingredients, primarily targeting the structural and functional integrity of microorganisms.

Quaternary Ammonium Compounds (QACs)

The primary mechanism of action for QACs, such as benzalkonium chloride, involves the disruption of microbial cell membranes.[3][4][5]

-

Adsorption and Penetration: The positively charged cationic head of the QAC molecule electrostatically interacts with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This is followed by the penetration of the hydrophobic alkyl chain into the lipid bilayer of the cell membrane.

-

Membrane Disruption: The insertion of the alkyl chains disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, including ions (e.g., K+), metabolites, and macromolecules like RNA and proteins. This leakage disrupts the cell's osmotic balance and metabolic functions.

-

Enzyme Inactivation and Protein Denaturation: QACs can also inactivate critical membrane-bound enzymes and denature cellular proteins, further contributing to cell death.

Phenolic Compounds

Phenolic compounds exert their antimicrobial effects primarily through the denaturation of proteins and disruption of the cell membrane. At high concentrations, they cause the coagulation of cellular proteins. At lower concentrations, they inactivate essential enzyme systems and cause the leakage of cellular contents. Phenolic compounds can also interfere with bacterial communication systems, such as quorum sensing, which is crucial for virulence and biofilm formation.[6][7][8][9][10][11]

Quantitative Efficacy Data

The efficacy of disinfectants is commonly measured by the log reduction in the number of viable microorganisms. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and so on. The following tables summarize quantitative data on the efficacy of Lysol's key active ingredients against various pathogens.

Table 1: Bactericidal Efficacy of Benzalkonium Chloride (ADBAC)

| Microorganism | Concentration | Contact Time | Log Reduction | Test Method | Reference |

| Staphylococcus aureus | 20% | 1 min | >5 | EN 13727 | [12] |

| Pseudomonas aeruginosa | 20% | 1 min | >5 | EN 13727 | [12] |

| Enterococcus hirae | 20% | 1 min | >5 | EN 13727 | [12] |

| Escherichia coli K12 | 20% | 1 min | >5 | EN 13727 | [12] |

| Staphylococcus aureus | 1:1 dilution | 0 hours | 6.93 | Modified EN 13697 | [13] |

| Enterococcus hirae | 1:1 dilution | 0 hours | >4 | Modified EN 13697 | [13] |

Table 2: Virucidal Efficacy of Ethanol

| Virus | Virus Type | Ethanol Concentration | Contact Time | Log Reduction | Reference |

| Enveloped Viruses (general) | Enveloped | ≥ 35% | ≥ 1 min | ~4 | [7][14][15] |

| Non-enveloped Viruses (with organic matter) | Non-enveloped | ≥ 77.50% | ≥ 2 min | ~4 | [7][14][15] |

| Non-enveloped Viruses (without organic matter) | Non-enveloped | ≥ 65% | ≥ 2 min | ~4 | [7][14][15] |

| Influenza A (H1N1) | Enveloped | 54.2% - 58.1% (w/w) | 30 sec | 3.25 - 3.35 | [3] |

| Rhinovirus | Non-enveloped | 70% | - | 1.5 | [3] |

| Echovirus 11 | Non-enveloped | 92.4% (w/w) | 20 sec | Effective | [3] |

| Adenovirus | Non-enveloped | 70% | 30 sec | 1.68 | [16] |

| Enterovirus 68 | Non-enveloped | 70% | 30 sec | 2.38 | [16] |

| Influenza A | Enveloped | 70% | 30 sec | 4.84 | [16] |

| Zika Virus | Enveloped | 70% | 30 sec | 6.00 | [16] |

| Murine Norovirus-1 (MNV-1) | Non-enveloped | 75% | 30 sec | 0.91 | [17] |

| Adenovirus type 5 (ADV-5) | Non-enveloped | - | 15 sec | ≥3.16 | [17] |

| Human Rotavirus (HRV) | Non-enveloped | - | 15 sec | ≥4.32 | [17] |

Table 3: Virucidal Efficacy of a Quaternary Ammonium Compound (QAC) and Ethanol Formulation (Lysol® Disinfectant Spray)

| Virus | Contact Time | Efficacy | Reference |

| SARS-CoV-2 | 3 min | Highly Effective | [18] |

Experimental Protocols

The evaluation of disinfectant efficacy is conducted using standardized methods developed by organizations such as AOAC International and ASTM International. These protocols ensure that the testing is reproducible and that the results are reliable.

AOAC Use-Dilution Test (e.g., AOAC 955.14, 955.15, 964.02)

This test is a carrier-based method used to determine the bactericidal efficacy of disinfectants on hard, nonporous surfaces.[1][19][20][21][22]

Methodology:

-

Carrier Preparation: Stainless steel cylinders (penicylinders) are used as carriers. They are sterilized before use.

-

Inoculation: The carriers are immersed in a 48-hour broth culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica).

-

Drying: The inoculated carriers are removed from the culture and dried in an incubator. For products claiming "one-step" cleaning and disinfection, an organic soil load is added to the bacterial culture.[21][22]

-

Exposure to Disinfectant: Each dried, contaminated carrier is individually transferred to a tube containing the disinfectant at its use-dilution. The carriers remain in the disinfectant for a specified contact time (e.g., 10 minutes) at a controlled temperature.

-

Neutralization and Culture: After the contact time, the carriers are transferred to a tube containing a neutralizing broth that inactivates the disinfectant. These tubes are then incubated.

-

Observation: The tubes are observed for turbidity (cloudiness), which indicates bacterial growth. The number of tubes showing growth is recorded.

-

Passing Criteria: For a disinfectant to pass, a certain number of carriers must show no bacterial growth. For example, for S. aureus, at least 57 out of 60 carriers must be negative for growth.[21]

ASTM E1053: Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces

This method is used to evaluate the efficacy of liquid, aerosol, or trigger-spray disinfectants against viruses on hard, nonporous surfaces.[6][14][15]

Methodology:

-

Virus Preparation: A suspension of the test virus (e.g., human coronavirus) is prepared in a suitable cell culture medium. An organic soil load may be added to simulate real-world conditions.

-

Carrier Inoculation and Drying: A sterile glass petri dish serves as the carrier. A known volume of the virus suspension is spread over the surface of the petri dish and allowed to dry, creating a film of dried virus.

-

Disinfectant Application: The disinfectant is applied to the dried virus film according to the product's label instructions (e.g., sprayed, poured).

-

Contact Time: The disinfectant is allowed to remain in contact with the dried virus for a specified time at a controlled temperature.

-

Virus Elution and Neutralization: After the contact time, a neutralizing medium is added to the petri dish to stop the action of the disinfectant and to elute (wash off) any remaining virus from the surface.

-

Virus Titration: The eluted virus suspension is serially diluted and inoculated onto susceptible host cell cultures.

-

Incubation and Observation: The cell cultures are incubated and observed for cytopathic effects (CPE), which are visible changes in the cells caused by viral replication.

-

Calculation of Log Reduction: The viral titer (concentration) after disinfectant treatment is compared to the viral titer of a control (treated with a placebo), and the log reduction is calculated. A 3-log reduction is typically required for a virucidal claim.[14]

Conclusion

Lysol disinfectants employ a multi-pronged approach to microbial control, utilizing active ingredients with distinct and effective mechanisms of action. The primary modes of action involve the disruption of microbial cell membranes by quaternary ammonium compounds and the denaturation of proteins by phenolic compounds. Quantitative data from standardized tests demonstrate significant log reductions of a broad spectrum of bacteria and viruses, validating the efficacy of these formulations. For professionals in research, science, and drug development, a thorough understanding of these disinfectant properties, grounded in established experimental protocols, is essential for the development and evaluation of new antimicrobial agents and infection control strategies.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of ethanol against viruses in hand disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the antivirulence potential of phenolic compounds to inhibit quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. microchemlab.com [microchemlab.com]

- 15. store.astm.org [store.astm.org]

- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. AOAC Use-Dilution Method (UDM) – Cremco [cremco.ca]

- 19. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. microchemlab.com [microchemlab.com]

- 22. store.astm.org [store.astm.org]

The Antimicrobial Spectrum of Lysol: A Technical Guide

This guide provides an in-depth analysis of the antimicrobial properties of Lysol, focusing on its active ingredients, mechanisms of action, and spectrum of efficacy. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemistry and microbiology of this widely used disinfectant.

Core Active Ingredients and Mechanisms of Action

Lysol products utilize a range of active ingredients, with formulations varying by product type (e.g., sprays, wipes, multi-surface cleaners). The most prevalent antimicrobial agents are quaternary ammonium compounds (QACs) and, in some formulations, hydrogen peroxide.

1.1. Quaternary Ammonium Compounds (e.g., Alkyl Dimethyl Benzyl Ammonium Chloride)

Quaternary ammonium compounds, often referred to as "quats," are cationic surfactants that serve as the primary disinfectant in many Lysol products. Their amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic, positively charged head, is central to their antimicrobial activity.

The primary mechanism of action for QACs involves the disruption of microbial cell membranes. The positively charged head of the QAC molecule electrostatically interacts with negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and phospholipids in the outer and cytoplasmic membranes of Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents (ions, ATP, nucleic acids), and ultimately, cell death.

1.2. Hydrogen Peroxide

Select Lysol formulations, particularly those marketed as "Power & Free," utilize hydrogen peroxide as the active ingredient. Hydrogen peroxide is a powerful oxidizing agent that generates highly reactive free radicals, such as hydroxyl radicals (•OH), which indiscriminately damage essential biomolecules.

Its mechanism of action involves the oxidation of proteins, lipids, and nucleic acids. This widespread oxidative stress disrupts cellular functions, compromises membrane integrity, and damages genetic material, leading to rapid microbial inactivation. A key advantage of hydrogen peroxide is its decomposition into non-toxic water and oxygen, making it a favorable choice for certain applications.

Antimicrobial Spectrum of Efficacy

The active ingredients in Lysol provide a broad spectrum of antimicrobial activity, covering bacteria, viruses, and fungi. The specific efficacy and required contact time can vary based on the formulation and the target microorganism.

2.1. Bactericidal Activity

Lysol is effective against a wide range of Gram-positive and Gram-negative bacteria. The U.S. Environmental Protection Agency (EPA) maintains lists of approved disinfectants for specific pathogens, with many Lysol products demonstrating efficacy against organisms of significant public health concern.

| Target Bacterium | Gram Type | Common Association | Active Ingredient |

| Staphylococcus aureus | Gram-positive | Skin infections, MRSA | QACs, Hydrogen Peroxide |

| Streptococcus pyogenes | Gram-positive | Strep throat | QACs |

| Escherichia coli | Gram-negative | Foodborne illness | QACs, Hydrogen Peroxide |

| Salmonella enterica | Gram-negative | Foodborne illness | QACs, Hydrogen Peroxide |

| Pseudomonas aeruginosa | Gram-negative | Opportunistic infections | QACs |

2.2. Virucidal Activity

The virucidal efficacy of Lysol is particularly critical for public health. Formulations are tested against a variety of enveloped and non-enveloped viruses. Enveloped viruses, which are surrounded by a lipid membrane, are generally more susceptible to disinfectants like QACs that target lipids.

| Target Virus | Virus Type | Common Association | Active Ingredient |

| Influenza A Virus (H1N1) | Enveloped | Seasonal Flu | QACs, Hydrogen Peroxide |

| Human Coronavirus | Enveloped | Common Cold, COVID-19 | QACs, Hydrogen Peroxide |

| Rhinovirus | Non-enveloped | Common Cold | QACs, Hydrogen Peroxide |

| Rotavirus | Non-enveloped | Gastroenteritis | QACs |

| Norovirus | Non-enveloped | Gastroenteritis | Hydrogen Peroxide |

2.3. Fungicidal Activity

Lysol products also demonstrate efficacy against common molds and fungi, which is important for controlling allergens and preventing surface degradation.

| Target Fungus | Common Association | Active Ingredient |

| Aspergillus niger | Black mold | QACs |

| Trichophyton interdigitale | Athlete's foot | QACs |

| Candida albicans | Yeast infections | QACs |

Standardized Efficacy Testing Protocols

The claims of antimicrobial efficacy for disinfectants like Lysol must be substantiated by rigorous testing according to standardized protocols established by regulatory bodies. The following outlines the principles of common methodologies.

3.1. AOAC Use-Dilution Test

This method is a standard for evaluating the bactericidal efficacy of disinfectants on hard, non-porous surfaces.

-

Carrier Preparation: Stainless steel cylinders are sterilized and then immersed in a standardized liquid culture of the test bacterium (e.g., Staphylococcus aureus, Salmonella enterica).

-

Inoculation & Drying: The contaminated carriers are removed and dried, leaving a film of bacteria.

-

Disinfectant Exposure: The dried, contaminated carriers are immersed in the disinfectant solution at its recommended use-dilution for a specified contact time (e.g., 10 minutes).

-

Neutralization & Culture: The carriers are removed from the disinfectant and transferred to a liquid growth medium containing a neutralizer that inactivates the disinfectant's active ingredient.

-

Incubation & Observation: The growth medium is incubated for a set period (e.g., 48 hours). The presence or absence of turbidity (cloudiness) indicates bacterial growth (survival) or lack thereof (kill). For a product to pass, it typically must show no growth in a specified number of replicate tests.

3.2. ASTM E1053: Standard Test Method for Virucidal Activity

This method assesses the efficacy of disinfectants against viruses on inanimate, non-porous surfaces.

-

Film Preparation: A film of the test virus is prepared and spread evenly on a sterile carrier surface (e.g., a glass petri dish) and allowed to dry.

-

Disinfectant Application: The disinfectant is applied to the dried virus film for the specified contact time and temperature.

-

Recovery: The entire surface is immediately scraped or washed with a sterile solution to recover any remaining virus. This solution is collected and neutralized.

-

Quantification (Plaque Assay/TCID₅₀): The recovered solution is serially diluted and used to infect susceptible host cells in culture. The viral titer is then quantified using methods like the plaque assay or the Tissue Culture Infectious Dose 50 (TCID₅₀) assay.

-

Log Reduction Calculation: The viral titer from the disinfectant-treated carrier is compared to the titer from a control carrier (treated with a placebo, e.g., saline). The efficacy is expressed as a log reduction, which represents the difference in the logarithm of the viral titers. A 3-log reduction (99.9% kill rate) is a common benchmark for virucidal claims.

Initial Studies on the Efficacy of Cresol-Based Disinfectants: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the efficacy of cresol-based disinfectants, such as early formulations of Lysol, against pathogenic microorganisms. The document focuses on the pioneering methodologies developed in the early 20th century to quantify disinfectant potency, the mechanism of action of phenolic compounds, and the available quantitative data from that era.

Introduction: The Advent of Standardized Disinfectant Testing

The late 19th and early 20th centuries marked a significant turning point in public health and hygiene. With the growing acceptance of germ theory, the need for effective disinfectants became paramount. Joseph Lister's work with carbolic acid (phenol) in surgical antisepsis laid the groundwork for the scientific evaluation of germicides.[1] Early disinfectant formulations, including those of Lysol, utilized cresols, which are methylated phenols derived from coal tar.[2] To standardize the evaluation of these new disinfectants, British chemists Samuel Rideal and J. T. Ainslie Walker developed the Rideal-Walker test in 1903.[3][4][5] This test established a benchmark for disinfectant efficacy by comparing the bactericidal activity of a given compound to that of phenol, resulting in a "phenol coefficient."[6]

Mechanism of Action: Phenolic Compounds

Phenolic compounds, including cresols, exert their antimicrobial effects primarily through the disruption of the bacterial cell structure and function. At a fundamental level, the mechanism involves:

-

Membrane Damage: Phenolic compounds physically damage the bacterial cell membrane, leading to increased permeability. This allows for the leakage of essential cytoplasmic constituents.[7]

-

Protein Denaturation: These compounds cause the denaturation and coagulation of proteins within the cytoplasm, effectively halting essential enzymatic processes.[8]

-

Enzyme Inactivation: By altering the structure of enzymes, phenolic disinfectants inhibit their function, leading to a cascade of metabolic failures within the bacterial cell.[9][10]

This multi-pronged attack ensures a broad spectrum of activity against various pathogens.

Mechanism of Action of Cresol-Based Disinfectants.

Experimental Protocols: The Rideal-Walker Test

The Rideal-Walker test provided the first standardized method for comparing the efficacy of disinfectants. The protocol is outlined below.

Materials

-

Test Organism: A 24-hour broth culture of Salmonella enterica serovar Typhi.

-

Standard Disinfectant: Pure phenol solutions of known concentrations (e.g., 1:95, 1:100, 1:105, 1:110, 1:115).

-

Test Disinfectant: Solutions of the disinfectant to be tested at various dilutions.

-

Culture Medium: Sterile nutrient broth (Rideal-Walker Broth).

-

Equipment: Sterile test tubes, pipettes, and a standardized inoculation loop (approximately 4 mm in diameter).

Methodology

-

Preparation: Dispense 5 mL of each disinfectant dilution into sterile test tubes. Place the tubes in a water bath maintained at a constant temperature (typically 17-18°C).

-

Inoculation: At timed intervals (e.g., 30 seconds), add 0.2 mL of the bacterial culture to each disinfectant dilution.

-

Subculturing: At specific time points after inoculation (2.5, 5, 7.5, and 10 minutes), transfer one loopful from each disinfectant tube to a separate tube containing 5 mL of sterile nutrient broth.[5]

-

Incubation: Incubate the inoculated broth tubes at 37°C for 48 to 72 hours.[5]

-

Observation: Record the presence or absence of bacterial growth (turbidity) in each broth tube.

Experimental Workflow of the Rideal-Walker Test.

Calculation of the Phenol Coefficient

The phenol coefficient is calculated by dividing the dilution of the test disinfectant that kills the organism in a given time by the dilution of phenol that kills the organism in the same amount of time.[5] Specifically, the highest dilution of the disinfectant that showed no growth at 7.5 minutes but growth at 5 minutes is used for the calculation.

Formula:

Phenol Coefficient = Dilution of Test Disinfectant / Dilution of Phenol

A phenol coefficient greater than 1.0 indicates that the test disinfectant is more effective than phenol, while a coefficient less than 1.0 signifies it is less effective.[4]

Quantitative Data from Early Studies

| Disinfectant | Test Condition | Phenol Coefficient |

| Cresol | Without Organic Matter | 2.90 |

| Cresol | With Organic Matter | 1.75 |

| Compound Solution of Cresol | Without Organic Matter | 3.00 |

| Compound Solution of Cresol | With Organic Matter | 1.87 |

| Crude Carbolic Acid | Without Organic Matter | 2.75 |

| Crude Carbolic Acid | With Organic Matter | 2.63 |

Data sourced from the Journal of the American Pharmaceutical Association (1913).

These results demonstrate that cresol-based disinfectants were significantly more effective than phenol, with phenol coefficients ranging from 1.75 to 3.00, depending on the presence of organic matter which could slightly reduce efficacy. A study published in the World Journal of Pharmaceutical Research found that Lysol has a phenol coefficient of 1, indicating its disinfectant efficacy is comparable to that of phenol against Staphylococcus aureus.[11]

Conclusion

The initial studies on the efficacy of cresol-based disinfectants like Lysol were pivotal in establishing a scientific framework for disinfectant evaluation. The Rideal-Walker test, despite its limitations by modern standards, provided a crucial tool for quantifying the bactericidal power of these agents. The high phenol coefficients of cresol compounds demonstrated their superior efficacy over carbolic acid, solidifying their role as essential tools in public health and hygiene in the early 20th century. The enduring mechanism of action, involving membrane disruption and protein denaturation, continues to make phenolic compounds relevant in the field of disinfection. This historical data and these foundational methodologies provide a valuable context for contemporary research and development in antimicrobial agents.

References

- 1. Journal of the Royal Sanitary Institute - Royal Sanitary Institute (Great Britain) - Google 도서 [books.google.co.kr]

- 2. Cresol - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pharmastate.academy [pharmastate.academy]

- 6. Phenol coefficient - Wikipedia [en.wikipedia.org]

- 7. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Using Chemicals to Control Microorganisms | Microbiology [courses.lumenlearning.com]

- 9. study.com [study.com]

- 10. study.com [study.com]

- 11. Comparision of disinfectant by phenol coeficient method [wisdomlib.org]

An In-depth Technical Guide on the Core Active Compounds in Lysol Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary active antimicrobial compounds found in Lysol brand products. It outlines their mechanisms of action, presents quantitative efficacy data, and describes the standardized experimental protocols used to validate their disinfectant claims. This document is intended to serve as a comprehensive resource for professionals in research, development, and regulatory fields.

Core Active Compounds in Lysol Products

Lysol products utilize several distinct active ingredients across their various product lines, each selected for its specific antimicrobial properties and surface compatibility. The primary compounds are quaternary ammonium compounds, hydrogen peroxide, and ethanol.[1][2][3] The active ingredient in many traditional Lysol products is benzalkonium chloride, while the "Power and Free" line often utilizes hydrogen peroxide.[1][2][4]

Table 1: Summary of Primary Active Compounds in Lysol Formulations

| Active Compound | Chemical Class | Common Lysol Product Lines | Typical Concentration Range |

| Benzalkonium Chloride | Quaternary Ammonium Compound (QAC) | Disinfectant Sprays, Disinfecting Wipes, Multi-Surface Cleaners | 0.02% - 0.1%[1] |

| Hydrogen Peroxide | Oxidizing Agent | "Power and Free" Sprays and Cleaners | 0.5% - 1.0%[1][4][5] |

| Ethanol (Ethyl Alcohol) | Alcohol | Disinfectant Sprays (often in combination with QACs) | 58% - 80%[1][6] |

Mechanisms of Antimicrobial Action

The efficacy of Lysol products stems from the distinct ways their active ingredients disrupt or destroy microbial cells.

Quaternary Ammonium Compounds (QACs) are cationic surfactants, meaning they possess a positively charged headgroup.[7] This positive charge facilitates their interaction with the negatively charged components of microbial cell surfaces, such as phospholipids in the cell membrane.[7][8]

The mechanism proceeds through the following stages:

-

Adsorption and Penetration: The cationic QAC molecules adsorb to the bacterial cell wall.[8]

-

Membrane Disruption: The hydrophobic alkyl chain of the QAC penetrates and disrupts the cytoplasmic membrane, compromising its fluidity and integrity.[9][10]

-

Leakage of Cellular Contents: This disruption leads to the leakage of essential low-molecular-weight intracellular components, such as ions and metabolites.[8]

-

Protein and Enzyme Inactivation: The compound further causes the degradation of proteins and nucleic acids, ultimately leading to cell death.[8]

This membrane-active mechanism makes QACs effective against a broad range of bacteria, fungi, and enveloped viruses.[7][8]

Hydrogen peroxide functions as a powerful oxidizing agent. Its antimicrobial activity is driven by the production of destructive hydroxyl free radicals.[6][11] These highly reactive molecules indiscriminately attack essential cellular components.[12][13]

The mechanism involves:

-

Generation of Free Radicals: H₂O₂ decomposes into water and oxygen, producing hydroxyl free radicals in the process.[6][12]

-

Oxidative Damage: These free radicals attack and oxidize key cellular macromolecules, including membrane lipids, proteins, and DNA.[6][11]

-

Cellular Disruption: This widespread oxidative damage disrupts the cell membrane, inactivates enzymes, and damages genetic material, leading to rapid cell death.[12][13]

Hydrogen peroxide is effective against a wide spectrum of microorganisms, including bacteria, viruses, fungi, and spores.[6][14]

The primary antimicrobial action of ethanol is the denaturation of proteins.[6][15] This mechanism is most effective in aqueous solutions because water acts as a catalyst in the denaturation process.[16][17] The optimal bactericidal concentration is between 60% and 90%.[6][16] Ethanol is less effective at concentrations below 50% and in its absolute (100%) form.[6][16]

The mechanism involves:

-

Protein Denaturation: Ethanol disrupts the hydrogen bonds within protein molecules, causing them to lose their functional three-dimensional structure and coagulate.[15][16]

-

Membrane Disruption: As a solvent, ethanol also dissolves lipids, damaging the cell membrane and increasing its permeability.[15]

This dual action makes ethanol a fast-acting and broad-spectrum germicide, effective against most vegetative bacteria, fungi, and enveloped viruses like influenza and coronaviruses.[6][18]

Quantitative Efficacy Data

The effectiveness of an active ingredient is determined by its concentration, the target microorganism, the required contact time, and the presence of organic soil. The following table summarizes publicly available efficacy data for the core active compounds.

Table 2: Summary of Antimicrobial Efficacy

| Active Compound | Target Microorganism | Concentration | Contact Time | Efficacy Result |

| Benzalkonium Chloride | Listeria monocytogenes | 35 mg/L (0.0035%) | 24 hours | Minimum Bactericidal Concentration (MBC)[19] |

| Staphylococcus aureus | 45 mg/L (0.0045%) | 24 hours | Minimum Bactericidal Concentration (MBC)[19] | |

| Escherichia coli | 45 mg/L (0.0045%) | 24 hours | Minimum Bactericidal Concentration (MBC)[19] | |

| Human Adenoviruses (various) | 0.1% | 1 hour | Virucidal (>3-log₁₀ reduction)[20] | |

| Hydrogen Peroxide | Bacteria & Viruses | 0.5% | 1 minute | Bactericidal and Virucidal Activity[6][14] |

| Mycobacteria & Fungi | 0.5% | 5 minutes | Mycobactericidal and Fungicidal Activity[6][14] | |

| Rhinovirus | 3.0% | 6-8 minutes | Inactivation of three serotypes[6] | |

| Human Coronavirus | 0.5% | 1 minute | Effective for surface disinfection[5] | |

| Ethanol | Pseudomonas aeruginosa | 40-100% | 10 seconds | Bactericidal[6] |

| Staphylococcus aureus | 60-95% | 10 seconds | Bactericidal[6] | |

| M. tuberculosis | 95% | 15 seconds | Tuberculocidal[6] | |

| Enveloped Viruses (e.g., Influenza, Herpes) | 60-80% | ≤ 5 minutes | Potent Virucidal Agent[6][16][21] |

Standardized Experimental Protocols for Efficacy Testing

To substantiate claims that a product disinfects hard, non-porous surfaces, manufacturers must conduct rigorous testing according to standardized methods accepted by regulatory bodies like the U.S. Environmental Protection Agency (EPA). The AOAC Use-Dilution Test is a primary example of such a protocol.[22][23]

This test evaluates the efficacy of liquid disinfectants against specific microorganisms on inanimate surfaces.[22][24]

Detailed Methodology:

-

Culture Preparation: A standardized culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) is prepared. The culture is grown in a specified broth and incubated for 48-54 hours to achieve a high density of cells.[25]

-

Carrier Inoculation: Sterile, stainless steel cylinders (penicylinders), which serve as the carriers, are immersed in the bacterial culture for a set period.[22][25]

-

Carrier Drying: The inoculated carriers are removed and dried in an incubator, creating a uniform film of dried bacteria on their surface.[24]

-

Disinfectant Exposure: Each dried, contaminated carrier is individually transferred to a tube containing 10 mL of the disinfectant product, prepared at its use-dilution. The carrier remains in the disinfectant for the product's specified contact time (e.g., 10 minutes).[22]

-

Neutralization and Incubation: After the contact time, the carrier is removed from the disinfectant and immediately transferred to a tube of sterile growth medium containing a chemical neutralizer. This neutralizer stops the action of the disinfectant. The tubes are then incubated under conditions suitable for microbial growth.[24]

-

Evaluation of Results: After incubation, each tube is visually examined for turbidity (cloudiness), which indicates bacterial growth. The absence of turbidity indicates that the disinfectant successfully killed all bacteria on the carrier.[22]

-

Performance Standard: For an EPA registration claim, a specific number of carriers must show no growth. For example, when testing against S. aureus, at least 59 out of 60 treated carriers must be negative for growth.[24][26]

Conclusion

The active compounds in Lysol products—primarily quaternary ammonium compounds, hydrogen peroxide, and ethanol—employ distinct and highly effective mechanisms to eliminate a broad spectrum of pathogenic microorganisms. QACs and ethanol disrupt microbial integrity by targeting cell membranes and proteins, while hydrogen peroxide utilizes oxidative stress to destroy essential cellular components. The efficacy of these compounds is rigorously validated through standardized protocols, such as the AOAC Use-Dilution Test, ensuring that products meet stringent performance requirements for public health. This guide provides a foundational understanding of these core technologies for professionals engaged in the development and evaluation of antimicrobial agents.

References

- 1. Lysol - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. What's the active ingredient in Lysol? (Crisp Linen Disinfectant Spray, For Nonporous Surface, Kitchen, Bathroom, Hard Surface, 12.50 oz (0.78 lb), Crisp Linen Scent, Recommended For: Spot Remover, Disinfectant, Anti-bacterial, CFC-free) [ontimesupplies.com]

- 4. quora.com [quora.com]

- 5. Is 0.5% hydrogen peroxide effective against SARS‐CoV‐2? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 7. cleaninginstitute.org [cleaninginstitute.org]

- 8. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. npic.orst.edu [npic.orst.edu]

- 10. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 11. What is the mechanism of Hydrogen Peroxide? [synapse.patsnap.com]

- 12. phonesoap.com [phonesoap.com]

- 13. iblspecifik.com [iblspecifik.com]

- 14. uploads.weconnect.com [uploads.weconnect.com]

- 15. nbinno.com [nbinno.com]

- 16. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 17. study.com [study.com]

- 18. Does Alcohol Kill Germs? Using Isopropyl, Ethanol to Destroy Germs [healthline.com]

- 19. idosi.org [idosi.org]

- 20. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bactericidal and virucidal activity of ethanol and povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. microchemlab.com [microchemlab.com]

- 23. en-at.ecolab.com [en-at.ecolab.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]

- 26. Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines – Cremco [cremco.ca]

Methodological & Application

Application Notes and Protocols for Testing Disinfectant Efficacy Using Lysol

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of disinfectants, using Lysol as a representative product. The methodologies outlined are based on internationally recognized standards, including those from AOAC International, ASTM International, and the European Committee for Standardization (CEN). These protocols are intended for use by trained microbiologists and virologists in a laboratory setting. The primary active ingredients in many Lysol formulations are quaternary ammonium compounds, such as benzalkonium chloride, which act by disrupting the cellular membranes of microorganisms.[1][2][3] Other formulations may contain ethanol, hydrogen peroxide, or phenolic compounds.[4]

Data Presentation

The following tables summarize the expected disinfectant efficacy of Lysol products against a variety of common pathogens. The data is presented as log reductions, which represent the decrease in the number of viable microorganisms after treatment. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction is a 99% reduction, and so on.[5][6]

Table 1: Bactericidal Efficacy of Lysol

| Test Organism | Gram Stain | Product Formulation | Contact Time | Log Reduction | Reference |

| Staphylococcus aureus | Positive | Lysol Disinfectant Spray | 30 seconds - 5 minutes | ~4 log₁₀ to >5.6 log₁₀ | [7][8] |